molecular formula C21H15ClFN3O2 B2904313 3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 931943-31-6

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2904313
CAS No.: 931943-31-6
M. Wt: 395.82
InChI Key: OGLKGVRSCYCQGH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The compound contains several functional groups including a pyrido[2,3-d]pyrimidine ring, a chlorophenyl group, and a fluorophenyl group. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrido[2,3-d]pyrimidine ring and the halogenated phenyl groups. The compound could potentially undergo reactions at these sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogenated phenyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological receptors, and the structure of this compound suggests it could potentially interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if the compound shows promising activity in biological assays, it could be further developed and optimized as a potential therapeutic agent .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)18-2-1-11-24-19(18)25(21(26)28)12-15-5-9-17(23)10-6-15/h3-10,18-19,24H,1-2,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVSMTNUUOSXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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